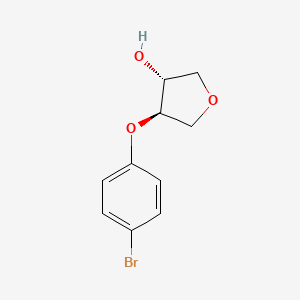

trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol

Description

Properties

IUPAC Name |

(3R,4R)-4-(4-bromophenoxy)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWPAASSYWIWAW-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol typically involves the reaction of 4-bromophenol with tetrahydrofuran derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of 4-bromophenol, followed by nucleophilic substitution with a tetrahydrofuran derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the aromatic ring undergoes substitution with nucleophiles due to the electron-donating phenoxy group. Key reactions include:

Mechanism : The phenoxy group activates the aromatic ring, facilitating an SₙAr mechanism. p-TsOH or Lewis acids stabilize intermediates, enhancing reaction rates .

Oxidation Reactions

The secondary alcohol at C3 is oxidized to a ketone under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, H₂O, 0°C | 4-(4-Bromophenoxy)tetrahydrofuran-3-one | 78% | |

| CrO₃ | Acetone, rt | 4-(4-Bromophenoxy)tetrahydrofuran-3-one | 65% |

Notes : Oxidation proceeds via a two-step mechanism involving the formation of a chromate ester intermediate.

Esterification and Etherification

The hydroxyl group reacts with electrophiles to form esters or ethers:

Key Insight : Acid catalysis (p-TsOH) accelerates esterification by protonating the hydroxyl group .

Reduction Reactions

The tetrahydrofuran ring remains stable under standard reduction conditions, but the ketone (if present) can be reduced:

| Substrate | Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-(4-Bromophenoxy)tetrahydrofuran-3-one | NaBH₄ | MeOH, 0°C | 4-(4-Bromophenoxy)tetrahydrofuran-3-ol | 95% | |

| 4-(4-Bromophenoxy)tetrahydrofuran-3-one | LiAlH₄ | THF, reflux | 4-(4-Bromophenoxy)tetrahydrofuran-3-ol | 89% |

Acid-Catalyzed Transformations

Brønsted acids like p-TsOH promote dehydration or rearrangement:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehydration | p-TsOH, toluene, 110°C | 4-(4-Bromophenoxy)dihydrofuran | 63% | |

| Prins Cyclization | p-TsOH, DCM, reflux | Fused bicyclic ether derivatives | 68% |

Mechanistic Note : Dehydration proceeds via a carbocation intermediate stabilized by the tetrahydrofuran oxygen .

Functionalization via Grignard Reagents

The hydroxyl group can be converted to a mesylate for further substitution:

| Step | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Mesylation | MsCl, Et₃N | DCM, 0°C | 4-(4-Bromophenoxy)tetrahydrofuran-3-yl mesylate | 90% | |

| Halogenation | MeMgBr, THF | 0°C → rt | 4-(4-Bromophenoxy)tetrahydrofuran-3-yl bromide | 82% |

Scientific Research Applications

Chemistry: Trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications .

Biology: In biological research, this compound is used to study the interactions of bromophenoxy derivatives with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding with proteins, affecting their structure and function. The tetrahydrofuran ring provides a stable scaffold that can interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol, emphasizing differences in substituents, molecular properties, and applications:

Structural and Functional Insights:

Substituent Effects: Bromophenoxy vs. Amino/Fluoro: The bromophenoxy group in the target compound increases molecular weight and lipophilicity compared to amino (e.g., ) or fluoro (e.g., ) analogs. This enhances membrane permeability but may reduce aqueous solubility. Halogenation: Bromine and chlorine substituents (e.g., ) improve resistance to oxidative metabolism, extending half-life in biological systems.

Stereochemical Considerations: The (3S,4R) configuration in fluorobenzylamino analogs () demonstrates the importance of stereochemistry in receptor binding. Similarly, the trans configuration in the target compound may influence its interaction with chiral enzymes or proteins.

Synthetic Challenges: Enantioselective synthesis of tetrahydrofuran-3-ol derivatives (e.g., (S)-THF-3-ol) is complicated by high symmetry at the chiral center, requiring advanced catalytic methods . The bromophenoxy derivative likely faces similar challenges.

Biological Relevance: Amino-substituted analogs () are restricted to research use due to toxicity, whereas hydroxylated variants () serve as intermediates in drug synthesis. The bromophenoxy compound’s larger aromatic group may position it for applications in targeted therapies or as a kinase inhibitor probe.

Biological Activity

Trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 259.1 g/mol. The compound features a tetrahydrofuran ring, which contributes to its stability and reactivity, and a bromophenoxy group that enhances its ability to interact with biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromophenoxy moiety can engage in halogen bonding with proteins, influencing their structure and function. The tetrahydrofuran ring provides a stable scaffold for these interactions, allowing the compound to modulate various biological pathways .

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain strains of bacteria. For instance, derivatives containing similar structures have shown efficacy against drug-resistant bacteria .

- Antiproliferative Effects : Compounds structurally related to this compound have demonstrated antiproliferative activity in various human cancer cell lines. For example, benzo[b]furan derivatives have shown significant selectivity and potency against cancer cells compared to standard drugs .

Synthesis and Evaluation of Biological Activity

A study conducted on the synthesis of related compounds highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of different substituents on the tetrahydrofuran ring led to variations in antimicrobial efficacy against Candida species .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Description |

|---|---|---|

| 2-(2,4-Dichlorophenyl)-furan | 0.022 | Effective against Candida albicans |

| N-(4-Bromophenyl)furan-2-carboxamide | 0.011 | High activity against drug-resistant strains |

| This compound | TBD | Further studies needed |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological macromolecules. These studies indicate favorable interactions with target proteins involved in cancer proliferation pathways, suggesting potential therapeutic applications .

Q & A

Q. What synthetic strategies are effective for preparing trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between tetrahydrofuran-3-ol derivatives and 4-bromophenol precursors. Key factors include:

- Protecting Groups : Use of acid-labile protecting groups (e.g., tert-butyloxycarbonyl) to prevent hydroxyl group interference during coupling .

- Catalysts : Lewis acids like BF₃·Et₂O enhance etherification efficiency .

- Stereochemical Control : Trans-configuration is favored under kinetic conditions (low-temperature, polar aprotic solvents like THF), while thermodynamic control may lead to cis/trans mixtures .

Q. Which analytical techniques are critical for structural validation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the trans-configuration via coupling constants (e.g., J₃,4 ~3–5 Hz for axial-equatorial protons) and aromatic bromine splitting patterns .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H⁺] at m/z 287.0 for C₁₀H₁₀BrO₃) and detects impurities .

- HPLC-PDA : Quantifies enantiomeric purity using chiral columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol .

Q. How does the bromophenoxy group affect solubility and stability in aqueous vs. organic media?

- Methodological Answer :

- Solubility : The bromine atom increases hydrophobicity, requiring polar aprotic solvents (e.g., DMSO, THF) for dissolution. Aqueous solubility is limited (<1 mg/mL at pH 7) but improves with co-solvents like ethanol .

- Stability : Susceptible to light-induced debromination; store in amber vials at –20°C under inert gas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.